molecular formula C12H18N4O B1395184 N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide CAS No. 1021244-09-6

N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide

Cat. No. B1395184
M. Wt: 234.3 g/mol
InChI Key: BJPPZWZJGDLCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide” is a chemical compound with the molecular formula C7H16N4O . It is also known as "(1Z)-N’-Hydroxy-2-(4-methyl-1-piperazinyl) ethaneimidamide" .

Scientific Research Applications

H1-Antihistaminic Activity

A series of compounds, including those related to N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide, were synthesized and tested for H1-antihistaminic activity. These compounds demonstrated significant antihistaminic activity, with some derivatives showing potent effects. The study highlighted the importance of specific structural elements for enhancing antihistaminic activity, particularly in vivo. One compound from this series was identified for clinical evaluation due to its high potency compared to existing antihistamines (Iemura et al., 1986).

Central Nervous System Effects

Investigations into the synthesis and properties of similar compounds revealed some displayed depressive action on the central nervous system. This finding suggests potential implications for understanding and potentially treating CNS-related conditions (Śladowska et al., 1996).

Application in Boron Neutron Capture Therapy for Cancer

Research on the synthesis of o-carboranyl derivatives of benzimidazolylphenol, which are structurally related to N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide, was conducted. These compounds, particularly those with a piperazinyl moiety, show promise for application in boron neutron capture therapy, a targeted radiation treatment for cancer (Argentini et al., 1998).

Antifungal and Antibacterial Activity

Several studies have synthesized and evaluated the antifungal and antibacterial activities of compounds similar to N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide. These compounds have shown varying levels of efficacy in inhibiting fungal and bacterial growth, highlighting their potential as novel antimicrobial agents (Gadhave et al., 2012; Foroumadi et al., 1999).

properties

IUPAC Name

N'-hydroxy-2-(4-methylpiperazin-1-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-15-6-8-16(9-7-15)11-5-3-2-4-10(11)12(13)14-17/h2-5,17H,6-9H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPPZWZJGDLCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide
Reactant of Route 4
N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide
Reactant of Route 5
Reactant of Route 5
N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide
Reactant of Route 6
Reactant of Route 6
N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.